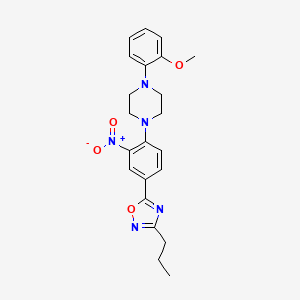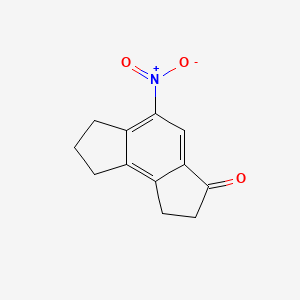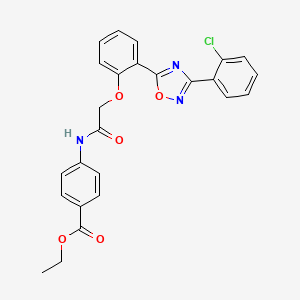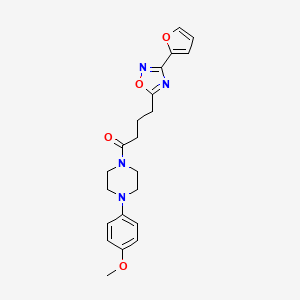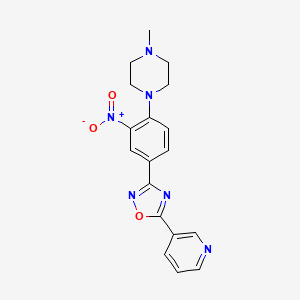
3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with certain receptors in the body, leading to the inhibition of certain enzymes and signaling pathways. This inhibition results in the anti-inflammatory, anti-cancer, and anti-microbial effects observed in various studies.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. It has been found to inhibit the production of certain cytokines and chemokines involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its potential therapeutic applications, high affinity for certain receptors, and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for the study of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One potential direction is the development of this compound as a potential drug candidate for the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is the study of the compound's interactions with different receptors in the body and the identification of new targets for drug development. Additionally, the optimization of the synthesis method and the study of the compound's pharmacokinetics and pharmacodynamics are also potential future directions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug development and its interactions with different receptors in the body.
Méthodes De Synthèse
The synthesis of 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been achieved using several methods. One of the commonly used methods is the reaction of 4-(4-methylpiperazin-1-yl) nitrobenzene with pyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to obtain the final compound. Other methods involve the use of different reagents and catalysts that lead to the synthesis of the same compound.
Applications De Recherche Scientifique
The 3-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that this compound has a high affinity for certain receptors in the body, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-22-7-9-23(10-8-22)15-5-4-13(11-16(15)24(25)26)17-20-18(27-21-17)14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQOEULGPCBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
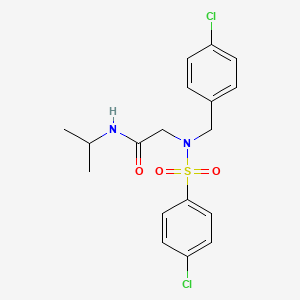

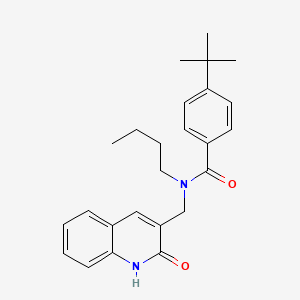
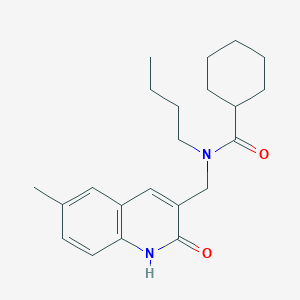


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707253.png)


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7707278.png)
